

cis and trans isomers of 2-butenic acid

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Compound of Interest

Compound Name: Crotonic Acid

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An In-depth Technical Guide on the Cis and Trans Isomers of 2-Butenoic Acid

Abstract

2-Butenoic acid, an unsaturated monocarboxylic acid with the chemical formula $C_4H_6O_2$, exists as two geometric isomers: trans-2-butenic acid, commonly known as **crotonic acid**, and cis-2-butenic acid, referred to as **isocrotonic acid**.^{[1][2]} These isomers arise from the restricted rotation around the $C_2=C_3$ double bond, leading to distinct spatial arrangements of the methyl and carboxylic acid groups.^{[3][4]} This structural difference results in significant variations in their physicochemical properties, reactivity, and biological activities.^[4] This guide provides a comprehensive technical overview of the properties, synthesis, experimental protocols, and applications of these isomers, tailored for researchers, scientists, and professionals in drug development.

Introduction to Geometric Isomerism in 2-Butenoic Acid

Geometric isomerism in 2-butenic acid dictates the orientation of the substituent groups attached to the carbon-carbon double bond.

- **trans-2-Butenoic Acid (Crotonic Acid):** In the trans isomer, the higher priority groups, the methyl ($-CH_3$) and carboxylic acid ($-COOH$) groups, are positioned on opposite sides of the double bond.^[4] This configuration results in lower steric hindrance and greater thermodynamic stability.^{[5][6]} **Crotonic acid** typically appears as a white crystalline solid with a pungent, suffocating odor.^[1]

- **cis-2-Butenoic Acid (Isocrotonic Acid)**: In the cis isomer, the methyl and carboxylic acid groups are on the same side of the double bond.[3][4] This arrangement leads to increased steric strain, making it the less stable of the two isomers.[5] **Isocrotonic acid** is an oily, colorless liquid with an odor resembling brown sugar.[3][7]

The distinct properties of these isomers are critical in various fields, from polymer science, where **crotonic acid** is used in copolymers, to pharmacology, where isomeric purity can be crucial for drug efficacy and safety.[8][9][10]

Physicochemical Properties

The differences in molecular geometry between **crotonic acid** and **isocrotonic acid** give rise to distinct physical and chemical properties. The quantitative data for both isomers are summarized in the table below for direct comparison.

Property	trans-2-Butenoic Acid (Crotonic Acid)	cis-2-Butenoic Acid (Isocrotonic Acid)
Molecular Formula	C ₄ H ₆ O ₂ [11]	C ₄ H ₆ O ₂ [7]
Molecular Weight	86.09 g/mol	86.09 g/mol [7]
CAS Number	107-93-7	503-64-0[12]
Appearance	White to yellowish crystalline needles/prisms[1][13]	Oily, colorless liquid[3][7]
Melting Point	70-73 °C[13]	12.5-15 °C[7][14]
Boiling Point	180-189 °C[13]	169-171.9 °C[7][12]
Density	1.027 g/mL at 25 °C	1.0267 g/mL at 20 °C[15]
Solubility in Water	Soluble (100 mg/mL)	Miscible[1][3]
pKa	4.69[16]	4.44[17]

Synthesis, Isomerization, and Separation

The synthesis and separation of pure isomers are critical for their application in research and industry. The trans isomer is generally more stable and its formation is often favored.[6]

Synthesis Protocols

Experimental Protocol 1: Synthesis of **Crotonic Acid** via Knoevenagel Condensation[13]

This laboratory method involves the condensation of acetaldehyde with malonic acid.

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, dissolve malonic acid in pyridine.
- **Addition of Reactant:** Slowly add acetaldehyde to the solution while stirring. The reaction is often catalyzed by a small amount of piperidine.
- **Reflux:** Heat the mixture to reflux for several hours. Carbon dioxide will be evolved during the reaction.
- **Work-up:** After cooling, acidify the reaction mixture with dilute hydrochloric acid. The crude **crotonic acid** will precipitate.
- **Purification:** Collect the solid by filtration, wash with cold water, and recrystallize from hot water to yield pure **crotonic acid** as colorless needles.[13]

Experimental Protocol 2: Synthesis of **Isocrotonic Acid** via Favorskii Rearrangement[7]

This stereospecific method is suitable for laboratory preparation of the cis isomer.

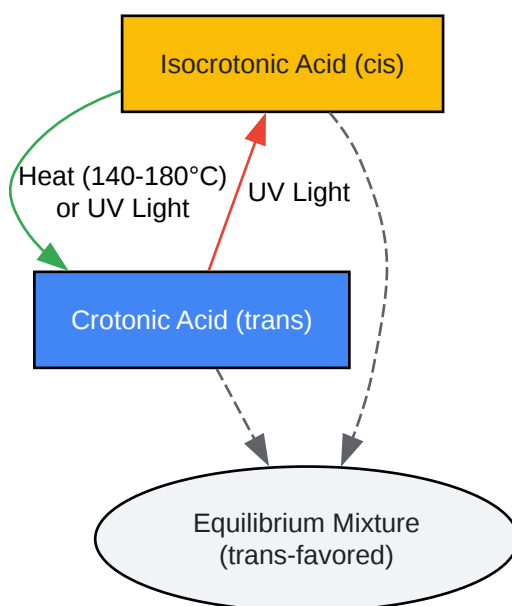
- **Starting Material:** The synthesis begins with the bromination of 2-butanone to produce 1,3-dibromo-2-butanone.
- **Rearrangement:** Treat the 1,3-dibromo-2-butanone with a strong base, such as sodium hydroxide. The Favorskii rearrangement occurs, leading to the formation of the sodium salt of **isocrotonic acid**.
- **Acidification:** Carefully acidify the resulting solution with a mineral acid (e.g., H₂SO₄) to protonate the carboxylate.
- **Extraction:** Extract the **isocrotonic acid** from the aqueous solution using a suitable organic solvent (e.g., diethyl ether).

- Purification: Remove the solvent under reduced pressure. The resulting oily liquid can be further purified by distillation.

Isomerization

Isocrotonic acid can be converted to the more stable crotonic acid through thermal or photochemical means.

- Thermal Isomerization: Heating isocrotonic acid to temperatures between 140-180 °C causes it to isomerize, reaching an equilibrium mixture that predominantly contains the trans isomer, crotonic acid.[1][3] At its boiling point (171.9 °C), isocrotonic acid converts into crotonic acid.[7]
- Photochemical Isomerization: UV irradiation can also be used to induce isomerization between the cis and trans forms.[3]



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Caption: Isomerization between cis- and trans-2-butenic acid.

Separation Protocols

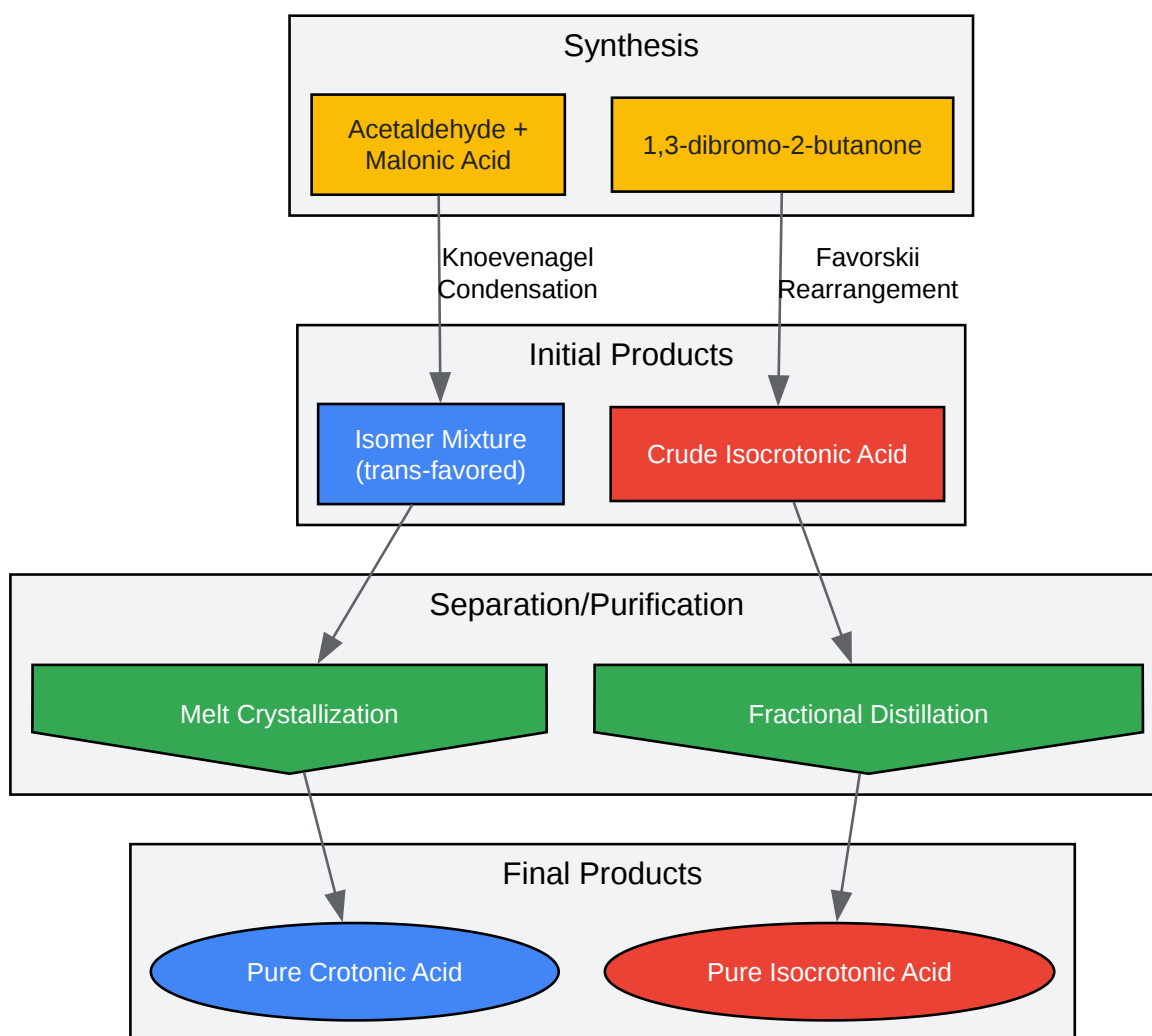
Separating mixtures of the two isomers can be achieved using several techniques based on their different physical properties.

Experimental Protocol 3: Separation by Melt Crystallization[18]

This method leverages the significant difference in melting points between the two isomers.

- **Starting Material:** Begin with an isomer mixture. To isolate pure trans-**crotonic acid**, the starting mixture should contain at least 40% of the trans isomer.[18] To isolate cis-**isocrotonic acid**, a starting mixture of at least 80% cis is required.[18]
- **Melting:** Heat the mixture until it is completely molten.
- **Controlled Cooling:** Slowly cool the melt. For isolating trans-**crotonic acid**, cool the mixture to just below its melting point (e.g., to ~65-70 °C) to induce crystallization. The solid phase will be enriched in the higher-melting point trans isomer.
- **Separation:** Separate the solid crystals from the remaining liquid melt (which is now enriched in the cis isomer) by filtration or decantation.
- **Iteration:** The process can be repeated on the crystalline fraction to achieve higher purity.

Other viable separation techniques include fractional distillation and gel filtration chromatography.[1]



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Caption: A conceptual workflow for synthesis and separation.

Chemical Reactivity

Both isomers undergo reactions typical of unsaturated carboxylic acids. The conjugated double bond in their structure influences their reactivity.^[1]

- Reduction: Both acids can be reduced to crotyl alcohol or hydrogenated to butyric acid using catalysts.^{[1][13]}

- Oxidation: Reaction with oxidizing agents like alkaline potassium permanganate or osmium tetroxide yields 2,3-dihydroxybutanoic acid.[\[1\]](#)[\[13\]](#)
- Addition Reactions: The double bond readily participates in addition reactions. Halogenation with chlorine or bromine produces 2,3-dihalobutyric acids, while the addition of hydrogen halides forms 3-halobutyric acids.[\[1\]](#)[\[13\]](#)
- Esterification: Both isomers can be esterified using standard methods, though the reaction rate is often slower than that of saturated acids like butyric acid.[\[1\]](#)
- Copolymerization: **Crotonic acid** is particularly important for its ability to copolymerize with other monomers, such as vinyl acetate, to produce commercially significant polymers used in coatings and adhesives.[\[1\]](#)[\[8\]](#)[\[9\]](#)

Biological Activity and Applications in Drug Development

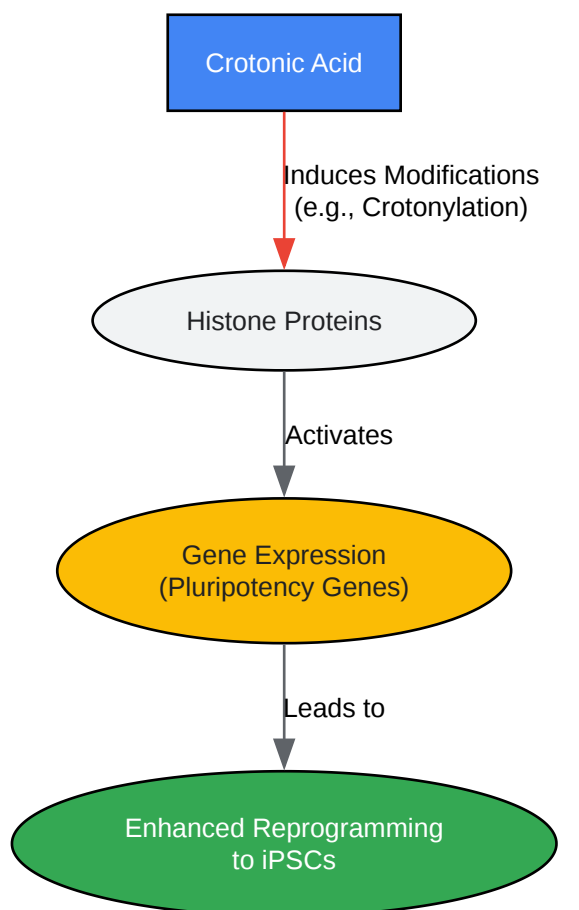
The distinct structures of crotonic and isocrotonic acid lead to different biological roles and applications. In drug development, understanding the specific activity of each isomer is crucial, as one may be therapeutic while the other could be inactive or toxic.[\[10\]](#)

Crotonic Acid

- Pharmaceuticals and Drug Development: **Crotonic acid** and its derivatives serve as intermediates in the synthesis of various pharmaceuticals.[\[8\]](#) A notable example is its use as a precursor for crotamiton, an antipruritic and scabicide agent.[\[1\]](#) Its derivatives are also explored for antibacterial and anti-inflammatory activities.[\[8\]](#)
- Stem Cell Reprogramming: **Crotonic acid** has been identified as a small molecule that can enhance the reprogramming of cells into induced pluripotent stem cells (iPSCs). It works by inducing histone modifications, activating gene expression, and facilitating the maintenance of telomere length.
- Other Applications: It is used in the production of copolymers for paints and adhesives, as a precursor for vitamin A synthesis, and its esters can act as antimicrobial agents in deodorants.[\[1\]](#)[\[8\]](#)

Isocrotonic Acid

- Metabolic Role: **Isocrotonic acid** is classified as a straight-chain fatty acid and is involved in fatty acid metabolism.[3][19][20] It has been detected in biological samples such as urine.[3]
- Natural Occurrence: It has been identified in natural sources, including *Coffea arabica*. [12]



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Caption: Role of **Crotonic Acid** in Stem Cell Reprogramming.

Spectroscopic Differentiation

NMR and IR spectroscopy are powerful tools for distinguishing between the cis and trans isomers of 2-butenic acid.

- ^1H NMR Spectroscopy: The key difference lies in the coupling constant (J-value) between the two vinylic protons (on C2 and C3). For the trans isomer (**crotonic acid**), the coupling

constant is typically larger, around 15 Hz. For the cis isomer (**isocrotonic acid**), this value is smaller, approximately 12 Hz.[21]

- Infrared (IR) Spectroscopy: While both isomers show characteristic C=O and C=C stretching frequencies, there are subtle but measurable differences. The out-of-plane C-H bending vibration for the trans double bond in **crotonic acid** appears at a different wavenumber than the corresponding vibration for the cis double bond in **isocrotonic acid**, aiding in their identification.[5]

Conclusion

The geometric isomers of 2-butenic acid, **crotonic acid** (trans) and **isocrotonic acid** (cis), exhibit significant differences in their physical properties, stability, and biological functions despite having the same chemical formula. **Crotonic acid**'s stability makes it a valuable building block in the polymer and pharmaceutical industries, with emerging applications in regenerative medicine. **Isocrotonic acid**, while less stable, is a metabolite in biological systems. For researchers and drug development professionals, the ability to synthesize, separate, and characterize these isomers is paramount. A thorough understanding of their distinct chemical and biological profiles is essential for leveraging their unique properties in targeted applications and ensuring the safety and efficacy of resulting products.

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